molecular formula C9H5F4NO B12876137 2,4-Bis(difluoromethyl)benzo[d]oxazole

2,4-Bis(difluoromethyl)benzo[d]oxazole

Cat. No.: B12876137
M. Wt: 219.14 g/mol
InChI Key: BWXJRGXYINHKTN-UHFFFAOYSA-N
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Description

2,4-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethyl groups attached to the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the reaction of 2-aminophenol with aldehydes in water under reflux conditions . Another method involves the use of microwave irradiation to facilitate the reaction under mild transition-metal-free conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave-assisted synthesis are common techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2,4-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s ability to form non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoromethylbenzoxazole
  • 2,4-Bis(trifluoromethyl)benzoxazole
  • 2,4-Bis(chloromethyl)benzoxazole

Uniqueness

2,4-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2,4-bis(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)8(12)13/h1-3,7-8H

InChI Key

BWXJRGXYINHKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)F

Origin of Product

United States

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